4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 208989-30-4
VCID: VC7957836
InChI: InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H
SMILES: C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O.Cl
Molecular Formula: C12H15ClF3NO
Molecular Weight: 281.7 g/mol

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride

CAS No.: 208989-30-4

Cat. No.: VC7957836

Molecular Formula: C12H15ClF3NO

Molecular Weight: 281.7 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride - 208989-30-4

Specification

CAS No. 208989-30-4
Molecular Formula C12H15ClF3NO
Molecular Weight 281.7 g/mol
IUPAC Name 4-[2-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H
Standard InChI Key JGHLOFQYBRGNLC-UHFFFAOYSA-N
SMILES C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O.Cl
Canonical SMILES C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O.Cl

Introduction

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine derivative class. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring containing a hydroxyl group. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industry. Its molecular formula is C12H15ClF3NO, and it has a CAS Registry Number of 208989-30-4 .

Synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol Hydrochloride

The synthesis of this compound typically involves several key steps:

  • Grignard Reaction: The process begins with a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride.

  • Catalytic Hydrogenation: Following the Grignard reaction, catalytic hydrogenation is used to remove the benzyl protecting group, resulting in 4-[3-(trifluoromethyl)phenyl]-4-piperidinol.

  • Conversion to Hydrochloride Salt: This intermediate is then converted into the hydrochloride salt, which is the final product.

The reaction conditions typically involve moderate temperatures and controlled environments to ensure optimal yields. Solvents such as ether or dichloromethane may be employed during various stages of synthesis to facilitate reactions and purifications.

Biological Activity

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride primarily targets the μ-opioid receptor, which plays a significant role in pain modulation. Upon binding to this receptor, the compound activates intracellular signaling pathways that lead to analgesic effects by inhibiting the release of nociceptive neurotransmitters, thus reducing pain perception.

Applications in Research

This compound has several applications in scientific research, particularly in the fields of pharmacology and neuroscience. Its ability to interact with opioid receptors makes it a valuable tool for studying pain mechanisms and developing new analgesics.

Safety and Handling

While specific safety data for 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is limited, compounds with similar structures can exhibit hazards such as skin and eye irritation, as well as respiratory tract irritation. Handling should be done with caution, following standard laboratory safety protocols .

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